4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester
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Overview
Description
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester is a complex organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and a boronic acid pinacol ester moiety, which is known for its stability and reactivity in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester typically involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the boronic acid pinacol ester through a reaction with pinacol and boronic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.
Substitution: The bromine atom in the pyrazolo[1,5-a]pyridine core can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Coupling Products: Formed through Suzuki–Miyaura coupling, resulting in biaryl or diaryl compounds.
Oxidized Products: Boronic acids formed from the oxidation of the boronic ester moiety.
Substituted Products: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester primarily involves its reactivity in cross-coupling reactions. The boronic ester moiety facilitates the transfer of the organic group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond . The pyrazolo[1,5-a]pyridine core can interact with various biological targets, depending on the specific substitution pattern and functional groups present .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-pyridineboronic acid pinacol ester: Similar in structure but with a different substitution pattern on the pyridine ring.
4-Pyrazoleboronic acid pinacol ester: Contains a pyrazole ring instead of a pyrazolo[1,5-a]pyridine core.
Uniqueness
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core and a boronic acid pinacol ester moiety. This combination provides a unique reactivity profile and potential for diverse applications in organic synthesis and scientific research .
Properties
IUPAC Name |
methyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BBrN2O4/c1-14(2)15(3,4)23-16(22-14)9-6-11(17)12-10(13(20)21-5)7-18-19(12)8-9/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQBVQVEUPIMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(C=N3)C(=O)OC)C(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BBrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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